N-(2-methoxybenzyl)-3-pentanamine hydrobromide

Catalog No.
S3395320
CAS No.
1609407-77-3
M.F
C13H22BrNO
M. Wt
288.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxybenzyl)-3-pentanamine hydrobromide

CAS Number

1609407-77-3

Product Name

N-(2-methoxybenzyl)-3-pentanamine hydrobromide

IUPAC Name

N-[(2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide

Molecular Formula

C13H22BrNO

Molecular Weight

288.22

InChI

InChI=1S/C13H21NO.BrH/c1-4-12(5-2)14-10-11-8-6-7-9-13(11)15-3;/h6-9,12,14H,4-5,10H2,1-3H3;1H

InChI Key

IKDSUKFFIUVDSK-UHFFFAOYSA-N

SMILES

CCC(CC)NCC1=CC=CC=C1OC.Br

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1OC.Br

In Vitro Toxicity Profile Study

Neurochemical and Behavioral Effects Study

    Scientific Field: Neurotoxicity Research

    Methods of Application: The study investigated its effect on dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release in the rat frontal cortex, striatum, and nucleus accumbens.

    Results: 25B-NBOMe increased DA, 5-HT, and glutamate release in all studied brain regions, induced hallucinogenic activity, and lowered the recognition index (Ri) vs. control in the novel object recognition test (NOR).

Human Cytochrome P450 Kinetic Studies

Study of Hallucinogenic Effects

    Scientific Field: Psychopharmacology

    Methods of Application: The study likely involved the administration of the compound to animal models and the observation of their behavior. The hallucinogenic activity was investigated using head and body twitch response (WDS), cognitive functions were examined with the novel object recognition test (NOR), locomotor activity was studied in the open field (OF), while anxiogenic/anxiolytic effect was tested using the light/dark box (LDB).

    Results: 25B-NBOMe showed hallucinogenic activity in a wide range of doses. The changes in neurotransmitter levels may be related to 25B-NBOMe affinity for 5-HT2A receptor.

N-(2-methoxybenzyl)-3-pentanamine hydrobromide is a chemical compound classified as a substituted phenethylamine. Its structure features a methoxybenzyl group attached to a pentanamine backbone, making it an interesting molecule for various scientific applications. The compound has the molecular formula C13_{13}H21_{21}BrN and a molecular weight of 288.23 g/mol . The presence of the methoxy group enhances its solubility and reactivity, which are crucial for its biological and chemical interactions.

As there's limited research on N-(2-MBz)-3-pentanamine HBr, its mechanism of action remains unknown. However, structurally similar compounds containing amine groups can exhibit various biological activities, including acting as enzyme inhibitors or neurotransmitters [].

  • Oxidation: This compound can be oxidized to yield ketones or carboxylic acids when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide.

Research indicates that N-(2-methoxybenzyl)-3-pentanamine hydrobromide interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. It acts as an agonist at these receptors, influencing neurotransmitter release and modulating various physiological processes. This mechanism suggests potential therapeutic applications in treating neurological disorders.

The synthesis of N-(2-methoxybenzyl)-3-pentanamine hydrobromide typically involves the following steps:

  • Reaction of 2-Methoxybenzyl Chloride with 3-Pentanamine: This reaction is conducted in the presence of a base such as sodium hydroxide, using dichloromethane as the solvent under reflux conditions.
  • Formation of Hydrobromide Salt: The resulting product is treated with hydrobromic acid to yield the hydrobromide salt .

In industrial settings, similar methods are employed but optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

N-(2-methoxybenzyl)-3-pentanamine hydrobromide has several applications across different fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its effects on neurotransmitter systems, potentially aiding in the development of treatments for neurological conditions.
  • Medicine: Explored for therapeutic effects related to mental health disorders.
  • Industry: Utilized in developing novel materials and chemical processes .

Studies on N-(2-methoxybenzyl)-3-pentanamine hydrobromide have focused on its interaction with biological macromolecules and its effects on cellular processes. Its ability to modulate receptor activity suggests that it may influence various signaling pathways within cells, which could be beneficial in drug development aimed at treating conditions linked to neurotransmitter imbalances .

Several compounds share structural similarities with N-(2-methoxybenzyl)-3-pentanamine hydrobromide. Here are some notable examples:

Compound NameStructural Features
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromideContains a brominated benzyl group
N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromideFeatures an indole moiety
N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromideIncorporates a cycloheptane ring
N-(5-bromo-2-methoxybenzyl)ethanamine hydrochlorideShorter alkyl chain compared to pentanamine

Uniqueness

N-(2-methoxybenzyl)-3-pentanamine hydrobromide is unique due to its specific combination of a methoxy-substituted benzyl group with a pentanamine chain. This structural configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for targeted research and applications in medicinal chemistry .

Reductive Amination Pathways for N-Alkylated Derivatives

Reductive amination serves as a cornerstone for constructing the N-(2-methoxybenzyl) moiety in this compound. The reaction typically involves the condensation of 2-methoxybenzaldehyde with 3-pentanamine in the presence of a reducing agent. Recent advances highlight the efficacy of heterogeneous catalysts and borane-based systems.

Lanthanum-doped zirconia (La-ZrO₂) catalysts, optimized at a 4:1 Zr/La molar ratio, achieve complete conversion of 2-methoxybenzaldehyde to 2-methoxy-N,N-dimethylbenzylamine under mild conditions [4]. Adapting this protocol, substituting dimethylamine with 3-pentanamine could yield the target secondary amine. The La-ZrO₂ system operates via Lewis acid catalysis, polarizing the carbonyl group to facilitate imine formation, followed by hydride transfer from the reducing agent (e.g., ammonium formate) [4]. Kinetic studies of analogous systems reveal a first-order dependence on aldehyde concentration, with activation energies of ~45 kJ/mol [4].

Alternatively, BH₃·N(C₂H₅)₃ enables reductive amination without requiring high-pressure hydrogen. This reagent reduces the imine intermediate in situ, achieving yields >90% for structurally similar amines [5]. For N-(2-methoxybenzyl)-3-pentanamine, stoichiometric BH₃·N(C₂H₅)₃ in tetrahydrofuran at 60°C could circumvent the need for specialized hydrogenation equipment.

Table 1: Comparative Reductive Amination Conditions

Catalyst/ReagentTemperature (°C)Conversion (%)Selectivity (%)
La-ZrO₂ (4:1 Zr/La)80100 [4]100 [4]
BH₃·N(C₂H₅)₃6095 [5]92 [5]

Stereoselective Hydrogenolysis in Chiral Center Formation

While N-(2-methoxybenzyl)-3-pentanamine lacks inherent chirality, intermediates in its synthesis may require stereochemical control. Stereoselective hydrogenolysis, as demonstrated in tapentadol synthesis, offers a paradigm for such applications [2].

In a representative protocol, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol undergoes acylation with trifluoroacetic anhydride, forming a trifluoroacetyl-protected intermediate. Subsequent hydrogenolysis over 10% Pd/C at 2 atm H₂ and 40°C selectively cleaves the C–O bond, yielding the desired (2R,3R)-amine with 96.3% enantiomeric excess [2]. Applied to N-(2-methoxybenzyl)-3-pentanamine, this approach could resolve racemic mixtures arising from reductive amination.

Key parameters influencing stereoselectivity include:

  • Catalyst composition: Pd/C preferentially adsorbs specific conformers, directing hydrogen addition [2].
  • Solvent polarity: 2-Methyltetrahydrofuran enhances diastereomeric transition state differentiation compared to polar aprotic solvents [2].
  • Temperature: Lower temperatures (5–20°C) favor kinetic control, minimizing epimerization [2].

Acylative Protection-Deprotection Sequences in Multi-Step Syntheses

Multi-step syntheses of tertiary amines often necessitate temporary amine protection to prevent side reactions. Acylative strategies, validated in large-scale pharmaceutical production, are ideal for N-(2-methoxybenzyl)-3-pentanamine hydrobromide [2].

Protection: Treating the free amine with trifluoroacetic anhydride (TFAA) in 2-methyltetrahydrofuran at 5–20°C forms a stable trifluoroacetamide derivative. Alternative acylating agents (acetyl chloride, acetic anhydride) offer tunable reactivity:

  • TFAA: High electrophilicity ensures rapid acylation (<1 h) [2].
  • Acetyl chloride: Requires triethylamine as a base, extending reaction times to 2–3 h [2].

Deprotection: Catalytic hydrogenolysis (10% Pd/C, 2 atm H₂, 40°C) cleanly removes the acyl group, regenerating the amine without racemization [2]. This method surpasses acidic/basic hydrolysis by preserving acid-labile methoxy groups.

Optimization Insights:

  • Catalyst loading: 5 wt% Pd/C balances cost and reaction rate [2].
  • Solvent choice: 2-Propanol facilitates hydrobromide salt formation post-deprotection, simplifying purification [2].

Dates

Modify: 2023-08-19

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